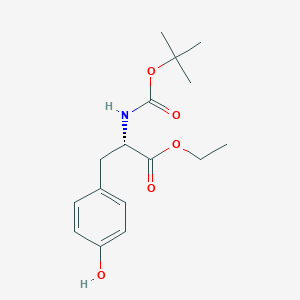

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate

CAS No.: 72594-77-5

Cat. No.: VC3738889

Molecular Formula: C16H23NO5

Molecular Weight: 309.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72594-77-5 |

|---|---|

| Molecular Formula | C16H23NO5 |

| Molecular Weight | 309.36 g/mol |

| IUPAC Name | ethyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| Standard InChI | InChI=1S/C16H23NO5/c1-5-21-14(19)13(17-15(20)22-16(2,3)4)10-11-6-8-12(18)9-7-11/h6-9,13,18H,5,10H2,1-4H3,(H,17,20)/t13-/m0/s1 |

| Standard InChI Key | XKYTXJUGUROLJK-ZDUSSCGKSA-N |

| Isomeric SMILES | CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |

| SMILES | CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |

Introduction

Chemical and Physical Properties

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate is characterized by specific chemical and physical properties that determine its behavior in various chemical reactions and applications. Understanding these properties is essential for researchers working with this compound.

Structural Characteristics

The compound features the core L-tyrosine structure with two key protective modifications: a tert-butoxycarbonyl (Boc) group protecting the amino function and an ethyl ester protecting the carboxylic acid group. The phenolic hydroxyl group remains unprotected, which is significant for certain synthetic approaches where selective reactivity is required. The stereocenter at the α-carbon maintains the (S)-configuration, corresponding to the naturally occurring L-form of tyrosine .

Basic Physical and Chemical Data

The following table summarizes the key physical and chemical properties of (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate:

| Property | Value |

|---|---|

| CAS Number | 72594-77-5 |

| Molecular Formula | C₁₆H₂₃NO₅ |

| Molecular Weight | 309.36-309.4 g/mol |

| Physical Appearance | Not specified in sources |

| Configuration | (S)-isomer (L-form) |

| Storage Recommendation | Room temperature, stored under nitrogen |

This compound represents an important intermediate in peptide synthesis, with the protected functional groups allowing for controlled reactivity in peptide coupling reactions .

Solution Preparation

For research applications, proper solution preparation is critical. The following table provides guidance for preparing stock solutions of (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate at various concentrations:

| Desired Concentration | Volume needed for different amounts |

|---|---|

| 1 mg | |

| 1 mM | 3.2325 mL |

| 5 mM | 0.6465 mL |

| 10 mM | 0.3232 mL |

These calculations are based on the molecular weight of 309.36 g/mol. When preparing solutions, it is recommended to select appropriate solvents based on the compound's solubility characteristics .

Synthesis Methods

The synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate involves protection strategies for both the amino and carboxylic acid groups of L-tyrosine. Various approaches have been developed to achieve efficient and high-yielding syntheses.

Synthesis from L-Tyrosine

One common method for synthesizing this compound begins with L-tyrosine as the starting material. The process typically involves:

-

N-Protection: Introduction of the Boc group using di-tert-butyl dicarbonate ((Boc)₂O)

-

Esterification: Formation of the ethyl ester at the carboxylic acid position

A patent describes a method specifically for preparing Boc-L-tyrosine (which can subsequently be esterified) using (Boc)₂O under controlled conditions. This method offers advantages including low cost, convenient operation, minimal pollution, high yield, and suitability for industrial production .

One-Pot Synthetic Approach

A particularly efficient method described in one patent involves a one-pot approach where aqueous solution of L-tyrosine with sodium hydroxide or potassium hydroxide is added in batches to (Boc)₂O under controlled conditions. This direct method produces Boc-L-tyrosine in high yield, which can then be esterified to obtain the target compound .

Protection Strategies for Tyrosine Derivatives

Research in the field of tyrosine derivatives has identified several protection strategies for the phenolic hydroxyl group, which can be relevant when further modifications of (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate are required. For instance, research by Nishiyama et al. describes efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine, where the phenolic hydroxyl group is protected with a cyclohexyl group .

This cyclohexyl protection strategy addresses challenges associated with other protecting groups such as 2,6-dichlorobenzyl (Cl₂Bzl) and 2-bromobenzyloxycarbonyl (BrZ) groups, which can cause unwanted side reactions including migration to the 3-position of the benzene ring or partial removal under basic conditions .

Applications in Research and Peptide Synthesis

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate plays a crucial role in various research applications, particularly in peptide synthesis and pharmaceutical development.

Role in Peptide Chemistry

As a protected amino acid derivative, this compound serves as an essential building block in the synthesis of peptides and proteins. The Boc protection strategy is particularly important in solid-phase peptide synthesis (SPPS) based on Boc-chemistry approaches . The specific protection pattern of this compound allows for:

-

Controlled peptide bond formation

-

Prevention of side reactions during coupling steps

-

Selective deprotection strategies during peptide assembly

The compound's specific protection pattern makes it valuable in synthetic strategies where orthogonal protection is required, allowing for selective manipulation of functional groups during complex syntheses.

| Supplier | Catalog Number | Package Sizes | Price Range |

|---|---|---|---|

| GlpBio | GB57429 | 25g, 100g | $32.00 - $116.00 |

| Aapptec | ABY120 | 25g, 100g | Not fully specified |

These commercial sources provide the compound with specified purity levels and appropriate documentation, including certificates of analysis that detail lot-specific data such as water content .

Comparative Analysis of Related Compounds

Understanding the relationship between (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate and related compounds provides important context for researchers selecting appropriate building blocks for specific applications.

Related Tyrosine Derivatives

The following table compares key features of (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate with related tyrosine derivatives:

| Compound | N-Protection | C-Protection | Hydroxyl Protection | Key Application |

|---|---|---|---|---|

| (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate | Boc | Ethyl ester | None | General peptide synthesis |

| N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine | Boc | None | Cyclohexyl | Prevention of O-acylation during peptide synthesis |

| Boc-Tyr(Boc)-OH | Boc | None | Boc | Side product in Boc-Tyr-OH synthesis |

These variations in protection patterns allow for strategic selection based on specific synthetic requirements and downstream applications .

Advantages of (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate

The specific protection pattern of this compound offers several advantages:

-

The free phenolic hydroxyl group allows for selective modification if required

-

The ethyl ester provides stability to the C-terminus during various chemical manipulations

-

The Boc group can be selectively removed under acidic conditions, enabling controlled deprotection strategies

-

The compound's stability under standard laboratory conditions simplifies handling and storage

These characteristics make (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate a versatile building block in peptide chemistry and related fields .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume